molecular formula C16H16ClFN4O B2933490 3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2194448-60-5

3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2933490
M. Wt: 334.78
InChI Key: MXXFTXGINBWXQS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Shailesh et al. (2012) focused on the synthesis of azetidin-2-one compounds containing pyrazoline derivatives and evaluated their antimicrobial activity. The compounds were synthesized by reacting chloroacetyl chloride with hydrazine hydrate and characterized by IR, 1H NMR, and spectroscopic data. Their antimicrobial activity was assessed using the broth dilution method, indicating the potential of such compounds in antimicrobial applications (Shailesh, Pankaj, & Amr, 2012).

  • Another related study by Mistry, Desai, and Desai (2016) synthesized Schiff's base, azetidinones, and thiazolidinones derivatives, exhibiting excellent to good antibacterial activity. This study highlights the potential of azetidinone derivatives in developing new antibacterial agents (Mistry, Desai, & Desai, 2016).

Synthesis and Antitumor Activity

  • Naito et al. (2005) investigated the synthesis of novel pyrimidinyl pyrazole derivatives, including compounds with 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups, showing significant cytotoxicity in vitro and potent antitumor activity in vivo against various tumor cells, including human carcinoma. This study suggests the potential use of similar compounds in antitumor research (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-13-2-1-3-14(18)12(13)4-5-16(23)22-9-11(10-22)21-15-8-19-6-7-20-15/h1-3,6-8,11H,4-5,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXFTXGINBWXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one

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